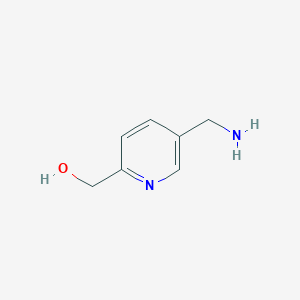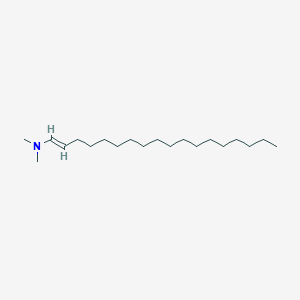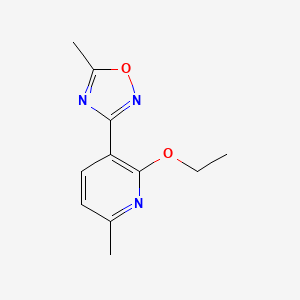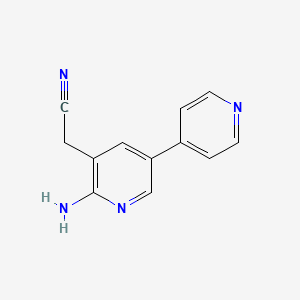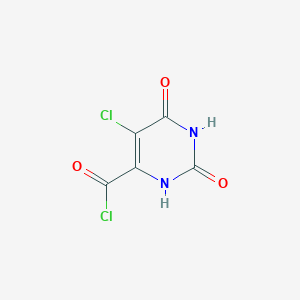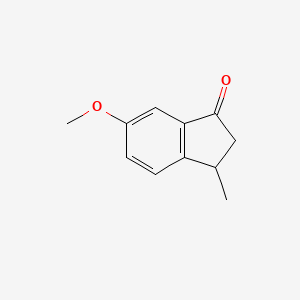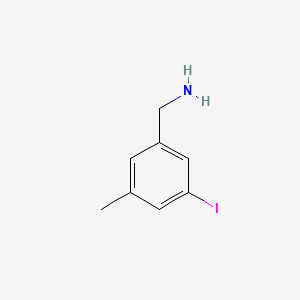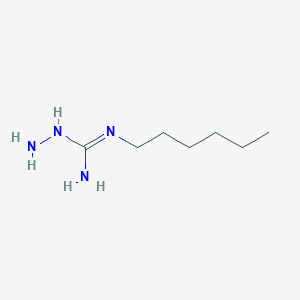
Hydrazinecarboximidamide, N-hexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboximidamide, N-hexyl- is a chemical compound with the molecular formula C7H18N4. It is a derivative of hydrazinecarboximidamide, where the hydrogen atoms are replaced by a hexyl group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Hydrazinecarboximidamide, N-hexyl- can be synthesized through a series of chemical reactions. One common method involves the reaction of hydrazinecarboximidamide with hexylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Hydrazinecarboximidamide, N-hexyl- often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through various techniques such as distillation or crystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
Hydrazinecarboximidamide, N-hexyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used to substitute the hexyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazinecarboximidamide derivatives with additional oxygen atoms, while reduction may produce simpler hydrazine derivatives.
科学的研究の応用
Hydrazinecarboximidamide, N-hexyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Hydrazinecarboximidamide, N-hexyl- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Hydrazinecarboximidamide, N-hexyl- can be compared with other similar compounds such as:
Hydrazinecarboximidamide: The parent compound without the hexyl group.
Aminoguanidine: A related compound with similar chemical properties.
Carbazamidine: Another derivative with different substituents.
The uniqueness of Hydrazinecarboximidamide, N-hexyl- lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Conclusion
Hydrazinecarboximidamide, N-hexyl- is a versatile compound with significant applications in various scientific fields Its unique chemical structure and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial processes
特性
CAS番号 |
55908-80-0 |
|---|---|
分子式 |
C7H18N4 |
分子量 |
158.25 g/mol |
IUPAC名 |
1-amino-2-hexylguanidine |
InChI |
InChI=1S/C7H18N4/c1-2-3-4-5-6-10-7(8)11-9/h2-6,9H2,1H3,(H3,8,10,11) |
InChIキー |
FBRYDMKMOXCWOI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN=C(N)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


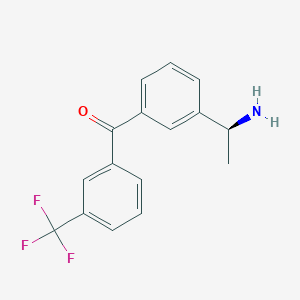

![(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13120673.png)
![7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione](/img/structure/B13120681.png)
